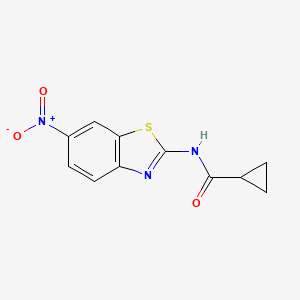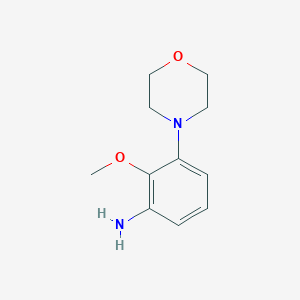![molecular formula C16H15ClO3 B13883807 1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone is an organic compound with the molecular formula C16H15ClO3 It is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a methoxy-substituted phenyl ring connected via an ethanone group
Métodos De Preparación
The synthesis of 1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl rings contribute to its reactivity and ability to form various derivatives. These interactions can modulate biological pathways, leading to potential therapeutic effects. detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone can be compared with similar compounds such as:
3-Chloro-4-methoxyacetophenone: This compound shares a similar structure but lacks the additional methoxyphenyl group, making it less complex and potentially less versatile in its applications.
4-Chloro-3-methoxybenzaldehyde: Another related compound, differing in the functional group attached to the phenyl ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of chloro and methoxy substituents on two phenyl rings, connected via an ethanone group, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C16H15ClO3 |
|---|---|
Peso molecular |
290.74 g/mol |
Nombre IUPAC |
1-[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H15ClO3/c1-11(18)13-5-8-16(15(17)9-13)20-10-12-3-6-14(19-2)7-4-12/h3-9H,10H2,1-2H3 |
Clave InChI |
PYUKYACDRWKVMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)

![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)


![6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid](/img/structure/B13883772.png)


![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)
![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)

